Methyl 5,6,7,8-Tetradehydro Risperidone

Vue d'ensemble

Description

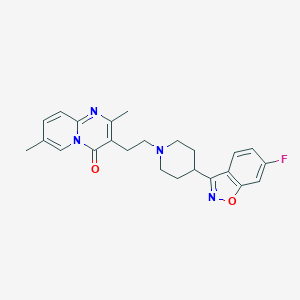

“Methyl 5,6,7,8-Tetradehydro Risperidone” is a biochemical used as an internal standard in the quantitative analysis of risperidone . Risperidone is a benzisoxazole derivative used for treating schizophrenia and other disorders associated with psychotic, affective, or behavioral symptoms .

Molecular Structure Analysis

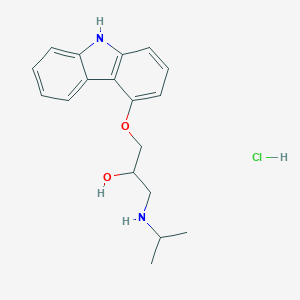

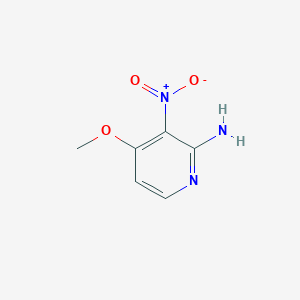

The molecular formula of “Methyl 5,6,7,8-Tetradehydro Risperidone” is C24H25FN4O2, and its molecular weight is 420.5 . The formal name is 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one .Physical And Chemical Properties Analysis

“Methyl 5,6,7,8-Tetradehydro Risperidone” is a crystalline solid . It is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF), with solubility approximately 0.25, 1, 0.1 mg/ml, respectively .Applications De Recherche Scientifique

Pharmacological Profile

Methyl 5,6,7,8-Tetradehydro Risperidone, commonly known as Risperidone, is characterized by its potent inhibition of the serotonin 5-HT2 and dopamine D2 receptors. It is primarily indicated for the acute and maintenance treatment of schizophrenia and related psychotic disorders, including acute bipolar mania. Risperidone's pharmacological effects, physico-chemical properties, spectroscopic data, and pharmacokinetics are well-documented. Studies have highlighted its role in addressing both positive and negative symptoms of schizophrenia, with a relatively low incidence of extrapyramidal symptoms, suggesting a preferential action on mesolimbic rather than nigrostriatal dopaminergic pathways (Germann, Kurylo, & Han, 2012).

Neurochemical and Metabolic Insights

Risperidone's impact on local cerebral glucose utilization has been explored. Research utilizing the [14C]2-deoxy-D-glucose method revealed that risperidone reduces glucose utilization in various brain regions, with specific changes in the hippocampus and mediodorsal nucleus of the thalamus, which are thought to be related to its therapeutic action (Huang, Tsai, Huang, & Sim, 1999).

Analytical Techniques and Methodology

Advanced analytical techniques such as high-performance liquid chromatography and mass spectrometry have been developed for the determination of risperidone and its metabolites in human plasma. These methods offer enhanced sensitivity and selectivity, crucial for accurate pharmacokinetic studies (Moody, Laycock, Huang, & Foltz, 2004).

Molecular and Epigenetic Studies

Epigenetic and genetic studies have been conducted to understand the variability in treatment responses to risperidone. Research has identified significant single-nucleotide polymorphisms (SNPs) and CpG methylation sites associated with the drug's efficacy in schizophrenia, suggesting a complex interplay of genetic and environmental factors in treatment outcomes (Shi et al., 2017).

Drug Synthesis and Chemical Analysis

Research has also focused on the chemical synthesis of risperidone, exploring new methods and reactions to achieve high yield and scalable production, vital for pharmaceutical manufacturing (Kim, Kang, Kim, & Jeong, 2005).

Mécanisme D'action

While the exact mechanism of action for “Methyl 5,6,7,8-Tetradehydro Risperidone” is not specified, its parent compound, risperidone, is known to inhibit the D2 dopaminergic receptors and 5-HT2A serotonergic receptors in the brain . This is thought to reduce overactivity in central mesolimbic and mesocortical pathways, which are implicated in schizophrenia and various mood disorders .

Safety and Hazards

This compound may cause irritation if it comes into contact with the eyes, and it may be harmful if it comes into contact with the skin, if inhaled, or if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure . It is also advised to take precautionary measures against static discharge .

Propriétés

IUPAC Name |

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,7-dimethylpyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O2/c1-15-3-6-22-26-16(2)19(24(30)29(22)14-15)9-12-28-10-7-17(8-11-28)23-20-5-4-18(25)13-21(20)31-27-23/h3-6,13-14,17H,7-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJBJGOMUWKXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20559525 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5,6,7,8-Tetradehydro Risperidone | |

CAS RN |

106266-08-4 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B19760.png)

![Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]-](/img/structure/B19773.png)